2-Fluoro-3'-methyl-5-vinyl-1,1'-biphenyl
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Overview
Description
2-Fluoro-3’-methyl-5-vinyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. The presence of fluorine, methyl, and vinyl groups in this compound makes it unique and potentially useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3’-methyl-5-vinyl-1,1’-biphenyl can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of 2-Fluoro-3’-methyl-5-vinyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3’-methyl-5-vinyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield 2-Fluoro-3’-methyl-5-formyl-1,1’-biphenyl or 2-Fluoro-3’-methyl-5-carboxy-1,1’-biphenyl .
Scientific Research Applications
2-Fluoro-3’-methyl-5-vinyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-Fluoro-3’-methyl-5-vinyl-1,1’-biphenyl involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors. The vinyl group may participate in conjugation reactions, affecting the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3’-methyl-1,1’-biphenyl: Lacks the vinyl group, which may affect its reactivity and applications.
3’-Methyl-5-vinyl-1,1’-biphenyl: Lacks the fluorine atom, which may influence its binding affinity and biological activity.
2-Fluoro-5-vinyl-1,1’-biphenyl: Lacks the methyl group, which may alter its physical and chemical properties.
Uniqueness
2-Fluoro-3’-methyl-5-vinyl-1,1’-biphenyl is unique due to the combination of fluorine, methyl, and vinyl groups. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-ethenyl-1-fluoro-2-(3-methylphenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F/c1-3-12-7-8-15(16)14(10-12)13-6-4-5-11(2)9-13/h3-10H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXIEDKWTRQFME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=CC(=C2)C=C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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